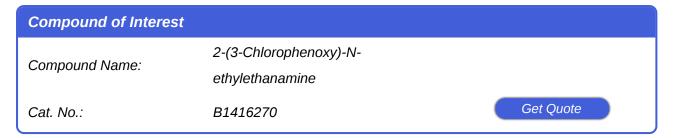


Technical Guide: Physicochemical Properties of 2-(3-Chlorophenoxy)-N-ethylethanamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of **2-(3-Chlorophenoxy)-N-ethylethanamine**. Due to a lack of available experimental data for this specific secondary amine, this document presents calculated properties, data from the closely related primary amine analogue, 2-(3-Chlorophenoxy)ethylamine, and comprehensive experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and development of related compounds.

Introduction

2-(3-Chlorophenoxy)-N-ethylethanamine is a secondary amine derivative of the aryloxyethylamine class. Compounds in this class are of interest in medicinal chemistry and materials science due to their structural motifs which can interact with various biological targets. A thorough understanding of the physicochemical properties of a compound is fundamental for its development, influencing aspects such as its formulation, bioavailability, and interaction with biological systems. This document outlines the known and predicted properties of **2-(3-Chlorophenoxy)-N-ethylethanamine** and provides standardized protocols for their experimental verification.



Chemical Structure and Identity

• IUPAC Name: 2-(3-Chlorophenoxy)-N-ethylethanamine

• Molecular Formula: C10H14CINO

Molecular Weight: 200.68 g/mol

• Chemical Structure:

Physicochemical Data

Quantitative experimental data for **2-(3-Chlorophenoxy)-N-ethylethanamine** is not readily available in published literature. The following table summarizes calculated values for the target compound and presents available data for the analogous primary amine, 2-(3-Chlorophenoxy)ethylamine (CAS: 6488-00-2), for reference and comparison.

Property	2-(3-Chlorophenoxy)-N- ethylethanamine (Target Compound)	2-(3- Chlorophenoxy)ethylamine (Primary Amine Analogue)
Molecular Formula	C10H14CINO	C ₈ H ₁₀ CINO[1]
Molecular Weight	200.68 g/mol (Calculated)	171.62 g/mol [1]
Boiling Point	Data not available	148-150 °C at 16 Torr[1]; 250- 253 °C (Estimated)[2]
Melting Point	Data not available (likely a liquid at RT)	49.72 °C (Estimated)[2]
Density	Data not available	1.16 - 1.178 g/cm³ (Estimated) [1][2]
Water Solubility	Data not available	4294 - 4594 mg/L (Estimated)
рКа	Data not available	Data not available
Flash Point	Data not available	150.34 °C (Estimated)[2]



Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of a secondary amine like **2-(3-Chlorophenoxy)-N-ethylethanamine**.

Melting Point Determination (for solid salts)

The free base of **2-(3-Chlorophenoxy)-N-ethylethanamine** is predicted to be a liquid at room temperature. Its hydrochloride or other salt form would be a solid, for which a melting point can be determined.

- Principle: The melting point is the temperature at which a solid transitions to a liquid. For a
 pure crystalline solid, this occurs over a narrow range. This method is a key indicator of
 purity.[3][4]
- Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

Procedure:

- Ensure the sample (e.g., the hydrochloride salt of the amine) is completely dry and finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[3]
- Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
- The melting point is reported as the range T1-T2.



Boiling Point Determination

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]
- Apparatus: Thiele tube or micro boiling point apparatus, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath).[7]
- · Procedure (Thiele Tube Method):
 - Add 0.5-1 mL of the liquid amine to a small test tube.
 - Place a capillary tube, with its sealed end pointing up, into the test tube.
 - Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
 - Place the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[7]
 - Heat the side arm of the Thiele tube gently. As the temperature rises, air trapped in the capillary tube will bubble out.[7]
 - Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube. This indicates the liquid's vapor has displaced all the air.
 - Remove the heat source and allow the apparatus to cool slowly.
 - The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Solubility Determination

- Principle: Solubility is determined by adding a solute to a solvent until a saturated solution is formed. Qualitative assessment involves observing miscibility in various solvents.[8][9]
- Apparatus: Test tubes, vortex mixer, droppers or pipettes.



- Procedure (Qualitative):
 - Label a series of test tubes for each solvent to be tested (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, diethyl ether).
 - Add approximately 1 mL of each solvent to its respective test tube.
 - Add 2-3 drops of the liquid amine to each test tube.
 - Vigorously mix the contents of each tube using a vortex mixer for 30-60 seconds.
 - Allow the tubes to stand and observe for homogeneity.
 - Record the compound as soluble (forms a single clear phase), partially soluble (cloudy or forms an emulsion), or insoluble (forms distinct layers).[10]
 - For water-soluble amines, the pH of the resulting solution can be tested with pH paper; a
 basic pH is expected.[10] Amines are generally expected to be soluble in acidic solutions
 like 5% HCl due to the formation of a water-soluble ammonium salt.[11]

pKa Determination

- Principle: The pKa is a measure of the acidity of the conjugate acid of the amine.
 Potentiometric titration is a common method where a solution of the amine is titrated with a strong acid, and the pH is measured as a function of the volume of titrant added.[12] The pKa corresponds to the pH at the half-equivalence point.
- Apparatus: pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, and stir bar.
- Procedure:
 - Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
 - Accurately prepare a dilute solution of the amine (e.g., 0.01 M) in deionized water. A cosolvent like ethanol may be used if water solubility is low.

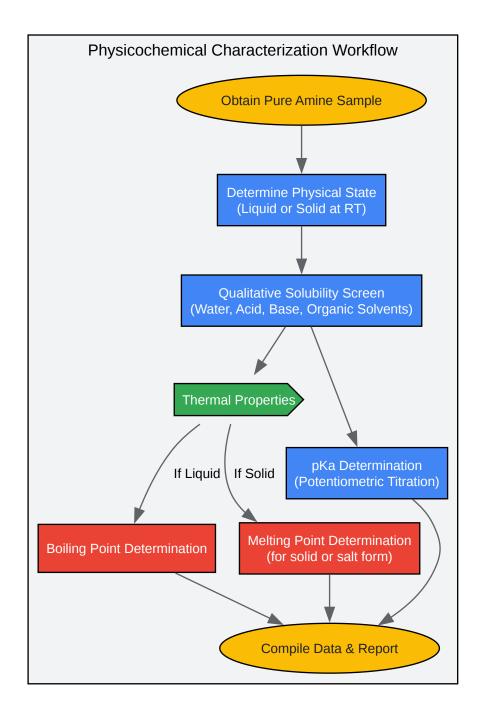


- Place a known volume of the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Fill a burette with a standardized strong acid titrant (e.g., 0.1 M HCl).
- Record the initial pH of the amine solution.
- Add the acid titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
 [12]
- Continue the titration well past the equivalence point (the point of rapid pH change).
- Plot the pH (y-axis) versus the volume of HCl added (x-axis). The equivalence point is the midpoint of the steepest part of the curve.
- The pH at the volume of titrant that is exactly half of the equivalence point volume is the pKa of the conjugate acid of the amine.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel amine compound.





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Caption: Workflow for Physicochemical Property Determination.

Conclusion

While experimental data on **2-(3-Chlorophenoxy)-N-ethylethanamine** remains elusive, this guide provides a comprehensive framework for its study. By utilizing the calculated properties,



data from close analogues, and the detailed experimental protocols provided, researchers can effectively characterize this compound. The outlined procedures are robust and widely applicable for the analysis of novel secondary amines, ensuring data quality and consistency in research and development settings.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(3-Chlorophenoxy)-N-ethylethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1416270#physicochemical-properties-of-2-3-chlorophenoxy-n-ethylethanamine]

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